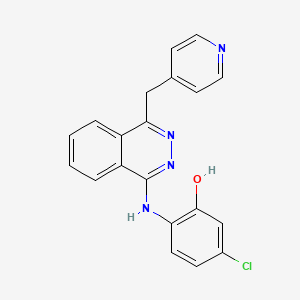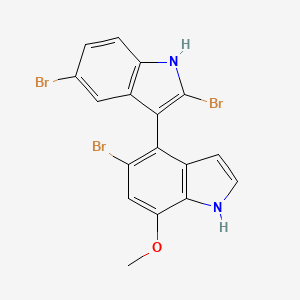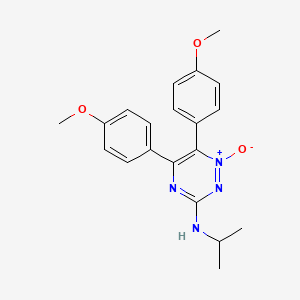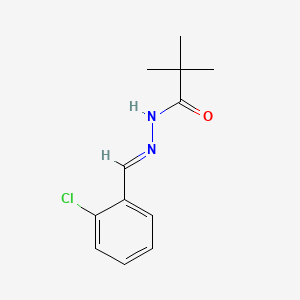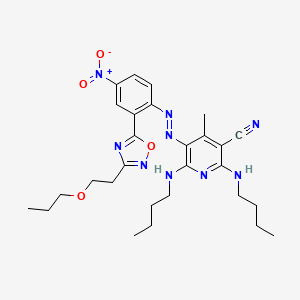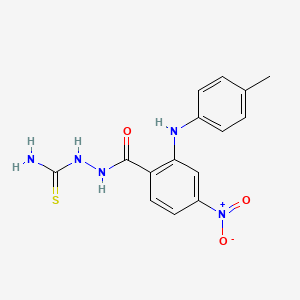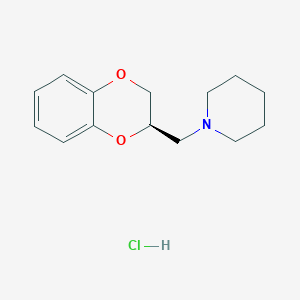
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a chlorinated, methoxylated, and nitrated phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-chloro-2-methoxy-4-nitrophenol.
Sulfonylation: The nitrated compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, resulting in 5-chloro-2-methoxy-4-nitrophenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed:
Reduction: 1-((5-Chloro-2-methoxy-4-aminophenyl)sulfonyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-((5-Chloro-2-hydroxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine.
Applications De Recherche Scientifique
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.
Uniqueness: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97630-21-2 |
|---|---|
Formule moléculaire |
C12H16ClN3O5S |
Poids moléculaire |
349.79 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxy-4-nitrophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H16ClN3O5S/c1-14-3-5-15(6-4-14)22(19,20)12-7-9(13)10(16(17)18)8-11(12)21-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RQXWUQNGOXPJTP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


